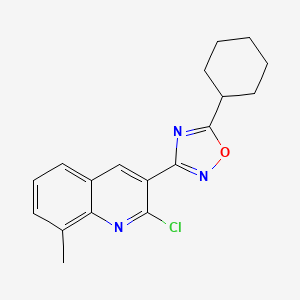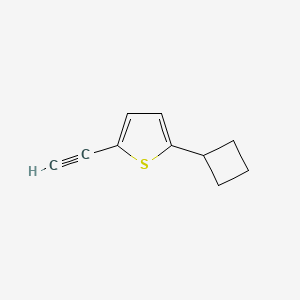
3,6-Dibromo-2-chloroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibromo-2-chloroquinoline is a halogenated quinoline derivative with the molecular formula C9H4Br2ClN.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-2-chloroquinoline typically involves halogenation reactions. One common method is the bromination of 2-chloroquinoline using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dibromo-2-chloroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline oxides or reduced quinoline compounds .
Aplicaciones Científicas De Investigación
3,6-Dibromo-2-chloroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimalarial and anticancer drugs.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Mecanismo De Acción
The mechanism of action of 3,6-Dibromo-2-chloroquinoline involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or interfering with DNA synthesis. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline: A precursor in the synthesis of 3,6-Dibromo-2-chloroquinoline.
3,6-Dichloroquinoline: Another halogenated quinoline with similar properties but different reactivity.
3,6-Dibromoquinoline: Lacks the chlorine atom at the 2-position, leading to different chemical behavior.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C9H4Br2ClN |
|---|---|
Peso molecular |
321.39 g/mol |
Nombre IUPAC |
3,6-dibromo-2-chloroquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4H |
Clave InChI |
FAZGCRLBLCJDIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=C(C=C2C=C1Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B15228660.png)


![3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B15228684.png)




![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B15228712.png)





